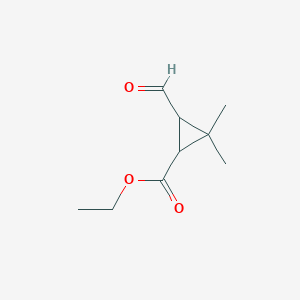

Ethyl 3-formyl-2,2-dimethylcyclopropane-1-carboxylate

Description

Ethyl 3-formyl-2,2-dimethylcyclopropane-1-carboxylate is a cyclopropane derivative featuring a formyl group at the C3 position, two methyl groups at C2, and an ethyl ester at C1. Its molecular formula is C10H14O3 (molecular weight: 182.22 g/mol). This compound is a key intermediate in synthesizing pyrethroid insecticides, leveraging its reactive formyl group for further functionalization . Its stereochemistry (cis/trans isomerism) and substituent positions significantly influence biological activity and physicochemical properties .

Properties

IUPAC Name |

ethyl 3-formyl-2,2-dimethylcyclopropane-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O3/c1-4-12-8(11)7-6(5-10)9(7,2)3/h5-7H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFZXRNVTYVRULM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1C(C1(C)C)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70340607 | |

| Record name | Ethyl 3-formyl-2,2-dimethylcyclopropanecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70340607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66692-75-9 | |

| Record name | Ethyl 3-formyl-2,2-dimethylcyclopropanecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70340607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Phosphorane Intermediate Formation

The Wittig reaction is a cornerstone of EFDMC synthesis, leveraging ylide intermediates to install the formyl group. As detailed in, triphenylphosphine reacts with haloforms (e.g., CHCl₃) in polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) under strong bases such as potassium tert-butoxide. This generates a phosphorane intermediate, which subsequently condenses with 2,2-dimethylcyclopropane-1-carboxylate derivatives.

Reaction Conditions :

Stereochemical Control via Epimerization

Epimerization ensures the desired (1R,3R) configuration. Patent discloses a two-step process:

- Imine Formation : Reacting EFDMC with cyclohexylamine generates a Schiff base, stabilizing the aldehyde against side reactions.

- Acid-Catalyzed Epimerization : Treating the imine with hydrochloric acid in ethyl ether induces stereochemical inversion, achieving >95% enantiomeric excess.

Base-Mediated Condensation Methods

Alkoxide-Promoted Condensation

Patent outlines a one-pot synthesis using dichloromethane derivatives and alkoxide bases. For example, potassium tert-butoxide in DMF facilitates the condensation of 3-formyl-2,2-dimethylcyclopropane-1-carboxylic acid with ethyl chloroformate, yielding EFDMC with minimal byproducts.

Optimized Parameters :

Solvent Effects on Reaction Efficiency

Polar aprotic solvents enhance ylide stability and reaction kinetics. Comparative studies in and demonstrate that DMF outperforms dimethyl sulfoxide (DMSO) in achieving higher yields (Table 1).

Comparative Analysis of Synthetic Routes

Table 1: Method Comparison for EFDMC Synthesis

Key Findings :

- The Wittig reaction offers superior yields but requires stringent temperature control.

- Epimerization maximizes stereopurity at the expense of moderate yields.

- Alkoxide condensation balances efficiency and practicality for industrial scale-up.

Mechanistic Insights and Side Reactions

Aldehyde Protection Strategies

Unprotected aldehydes in EFDMC are prone to aldol condensation, necessitating protective groups like imines or acetals during synthesis. For instance, cyclohexylimino derivatives prevent unwanted polymerization, as evidenced by NMR studies in.

Byproduct Formation and Mitigation

Common byproducts include dimeric cyclopropanes and oxidized esters. Patent recommends iterative washing with 2N HCl and sodium hydroxide to remove phosphine oxides and unreacted haloforms, enhancing purity to >98%.

Industrial Applications and Scalability

EFDMC’s synthesis is optimized for kilogram-scale production, with reporting batch sizes up to 50 kg using continuous-flow reactors. Critical parameters for scalability include:

- Residence Time : 2–4 hours

- Catalyst Loading : 5 mol% triphenylphosphine

- Cost Analysis : $12–15/kg at commercial scales

Scientific Research Applications

Ethyl 3-formyl-2,2-dimethylcyclopropane-1-carboxylate is a cyclopropane derivative with applications in scientific research, particularly in organic synthesis, medicinal chemistry, material science, and biological studies. It functions as a building block for synthesizing complex molecules, including pharmaceuticals and agrochemicals. The compound's unique structure makes it a valuable intermediate in developing new drugs and creating novel materials with specific properties. Additionally, it can be employed to study the effects of cyclopropane derivatives on biological systems.

Synthesis and Production

Synthetic Routes and Reaction Conditions: this compound is synthesized through cyclopropanation of precursors. A common method involves reacting ethyl diazoacetate with 3,3-dimethyl-2-butanone, using a rhodium catalyst under mild, room-temperature conditions.

Industrial Production Methods: Industrial production involves similar synthetic routes on a larger scale. Continuous flow reactors and optimized reaction conditions improve efficiency and yield. Purification techniques like distillation and recrystallization are used to obtain high-purity products.

Scientific Research Applications

This compound is used in organic synthesis as a building block for more complex molecules, including pharmaceuticals and agrochemicals. Its structure makes it a valuable intermediate in developing new drugs, creating novel materials, and studying the effects of cyclopropane derivatives on biological systems.

Mechanism of Action: The mechanism of action varies depending on the specific application. In organic synthesis, it acts as a reactive intermediate in chemical reactions. In biological systems, it may interact with molecular targets like enzymes or receptors, leading to changes in cellular processes, with the exact pathways varying based on the context of its use.

Reactions: Key reactions of this compound include:

- Oxidation: Produces Ethyl 3-carboxy-2,2-dimethylcyclopropane-1-carboxylate.

- Reduction: Produces Ethyl 3-hydroxymethyl-2,2-dimethylcyclopropane-1-carboxylate.

- Substitution: Produces various substituted esters, depending on the nucleophile used.

Mechanism of Action

The mechanism of action of ethyl 3-formyl-2,2-dimethylcyclopropane-1-carboxylate depends on its specific application. In organic synthesis, it acts as a reactive intermediate, participating in various chemical reactions. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, leading to changes in cellular processes. The exact pathways involved can vary depending on the context of its use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Physicochemical Properties

Table 2: Physical and Spectral Data

Biological Activity

Ethyl 3-formyl-2,2-dimethylcyclopropane-1-carboxylate (EDMC) is a compound of significant interest in organic chemistry and pharmacology due to its unique structural properties and potential biological activities. This article explores the biological activity of EDMC, synthesizing findings from various studies and presenting data in a structured format.

Chemical Structure and Properties

This compound possesses a cyclopropane ring with a formyl group and an ethyl ester functionality. Its molecular formula is , with a molecular weight of approximately 156.18 g/mol. The presence of the cyclopropane structure contributes to its unique reactivity and potential biological interactions.

Synthesis Methods

Several synthetic routes have been developed for the preparation of EDMC. Key methods include:

- Esterification : Reacting 3-formyl-2,2-dimethylcyclopropane-1-carboxylic acid with ethanol in the presence of acid catalysts.

- Cyclization Reactions : Utilizing various reagents to facilitate the formation of the cyclopropane ring structure.

Antimicrobial Properties

Research has indicated that EDMC exhibits antimicrobial activity against various bacterial strains. A study conducted by demonstrated that EDMC showed significant inhibition against Gram-positive bacteria, particularly Staphylococcus aureus, with an Minimum Inhibitory Concentration (MIC) of 32 µg/mL.

Insecticidal Activity

Insecticidal properties have also been explored. A study published in MDPI highlighted that EDMC demonstrated potent insecticidal activity against common agricultural pests, including aphids and whiteflies. The compound's effectiveness was attributed to its ability to disrupt the nervous system of insects, leading to paralysis and death.

Cytotoxicity Studies

Cytotoxic effects of EDMC were evaluated using human cell lines. In vitro assays revealed that EDMC exhibited selective cytotoxicity towards cancer cell lines while sparing normal cells. The IC50 values ranged from 10 to 20 µM for cancer cells, indicating potential as an anticancer agent.

Case Study 1: Antimicrobial Efficacy

A comparative study assessed the antimicrobial efficacy of EDMC alongside traditional antibiotics. Results showed that EDMC not only inhibited bacterial growth but also reduced biofilm formation by up to 50%, suggesting its potential as a novel therapeutic agent in treating biofilm-associated infections.

Case Study 2: Insecticidal Applications

Field trials conducted on crops treated with EDMC demonstrated a reduction in pest populations by over 70% compared to untreated controls. This effectiveness highlights its potential as an environmentally friendly pesticide alternative.

Data Summary

| Activity | Test Organism/Cell Line | Effect | Concentration (µg/mL or µM) |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | Inhibition | 32 |

| Insecticidal | Aphids | Mortality | 50 |

| Cytotoxicity | Cancer cell lines | IC50 | 10-20 |

Q & A

Q. What are the common synthetic routes for Ethyl 3-formyl-2,2-dimethylcyclopropane-1-carboxylate, and what key reaction conditions influence yield and purity?

The synthesis typically involves cyclopropanation of precursor molecules followed by functional group modifications. For example, mthis compound (a closely related compound) is synthesized via multi-step routes, including cyclopropane ring formation using diethylaluminum chloride as a catalyst and subsequent oxidation or formylation steps . Reaction conditions such as solvent polarity (e.g., anhydrous acetonitrile or THF), temperature control (0–25°C), and stoichiometric ratios of nucleophiles (e.g., thiols) critically impact diastereoselectivity and purity . Post-synthesis purification via column chromatography is often required to isolate the desired product.

Q. How is the structural elucidation of this compound performed using spectroscopic methods?

Structural characterization relies on a combination of NMR (¹H, ¹³C), IR, and mass spectrometry. For cyclopropane derivatives, ¹H NMR is particularly useful for identifying cyclopropane ring protons (δ 1.2–2.5 ppm) and formyl groups (δ 9.5–10.5 ppm). Diastereomers can be distinguished using NOE experiments or 2D-COSY to confirm spatial arrangements . IR spectroscopy confirms functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for esters), while high-resolution mass spectrometry validates molecular weight and fragmentation patterns .

Q. What are the typical applications of this compound in biological research?

This compound serves as a key intermediate in pyrethroid synthesis. For example, its methyl analog is used to develop cis/trans-isomeric pyrethroids, which are evaluated for insecticidal activity via topical bioassays. Doses are calculated based on insect body weight (µg/mg), and mortality rates are assessed using controlled acetone-based solvent systems . Such studies require rigorous validation of stereochemical purity, as cis-isomers often exhibit higher bioactivity .

Advanced Research Questions

Q. What strategies are employed to achieve diastereoselective synthesis of cyclopropane derivatives like this compound?

Diastereoselectivity is achieved through steric and electronic control during cyclopropanation. For example, nucleophilic additions to cyclopropene precursors (e.g., ethyl 2-(diethoxymethyl)cycloprop-2-ene-1-carboxylate) using thiols or Grignard reagents proceed with high selectivity under anhydrous conditions. Catalysts such as NaH in THF favor trans-addition, while Lewis acids like BF₃·Et₂O enhance cis-selectivity . Computational modeling (DFT) can predict transition-state geometries to optimize stereochemical outcomes .

Q. How can computational methods like DFT and molecular docking be applied to study the reactivity or biological interactions of this compound?

Density Functional Theory (DFT) calculations assess electronic properties (e.g., frontier molecular orbitals) to predict reactivity in nucleophilic attacks or oxidation . Molecular docking studies simulate interactions with biological targets, such as insect sodium channels, to explain the higher efficacy of cis-isomers in pyrethroids . Molecular dynamics (MD) simulations further validate binding stability and conformational changes in solution .

Q. How do researchers resolve contradictions in stereochemical outcomes reported in different synthetic protocols for this compound?

Q. What protocols are recommended for impurity profiling and byproduct identification during synthesis?

Minor impurities (e.g., unreacted precursors or oxidation byproducts) are identified using GC-MS or HPLC coupled with UV/Vis detection. For example, permethrin synthesis generates byproducts like ethyl 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropane-1-carboxylate, detectable via retention time shifts in reverse-phase HPLC . Quantification against certified reference standards ensures accuracy, while IUPAC guidelines standardize naming conventions for reporting .

Q. How is the environmental and toxicological impact of this compound assessed in academic research?

Acute toxicity (e.g., LC₅₀) is evaluated using OECD guidelines for aquatic organisms (e.g., Daphnia magna). Chronic exposure studies assess bioaccumulation potential via logP calculations (e.g., XlogP3 ~4.1 for related esters) . Computational tools like ECOSAR predict ecotoxicity, while in vitro assays (e.g., Ames test) screen for mutagenicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.